molecular formula C52H74N12O9 B10849579 2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[2-[[1-[[(4R)-5-hydroxy-2-methylnonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[2-[[1-[[(4R)-5-hydroxy-2-methylnonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

Cat. No.: B10849579
M. Wt: 1011.2 g/mol
InChI Key: FJZSPPBJQIVSSX-SCVQECHTSA-N
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Description

JMV 1801: is a synthetic analog of cholecystokinin, a peptide hormone that plays a crucial role in digestion and appetite regulation. This compound has been extensively studied for its ability to interact with cholecystokinin receptors, making it a valuable tool in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JMV 1801 involves multiple steps, starting with the preparation of the peptide backbone. The process typically includes solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of JMV 1801 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems. The use of advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: JMV 1801 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.

    Substitution: JMV 1801 can participate in substitution reactions, where specific amino acid residues are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products: The major products formed from these reactions include oxidized and reduced forms of JMV 1801, as well as substituted analogs with modified functional groups.

Scientific Research Applications

Chemistry: JMV 1801 is used as a model compound to study peptide synthesis and modification techniques. Its well-defined structure and reactivity make it an ideal candidate for exploring new synthetic methodologies.

Biology: In biological research, JMV 1801 is employed to investigate the role of cholecystokinin receptors in various physiological processes. It helps elucidate the mechanisms of hormone-receptor interactions and signal transduction pathways.

Medicine: JMV 1801 has potential therapeutic applications in treating digestive disorders and appetite regulation. Its ability to modulate cholecystokinin receptors makes it a promising candidate for drug development.

Industry: In the pharmaceutical industry, JMV 1801 is used as a reference compound for quality control and standardization of cholecystokinin receptor assays.

Mechanism of Action

JMV 1801 exerts its effects by binding to cholecystokinin receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the release of intracellular calcium from an inositol trisphosphate-independent pool . The increase in intracellular calcium concentration activates various downstream signaling pathways, ultimately resulting in the physiological effects associated with cholecystokinin.

Comparison with Similar Compounds

Uniqueness: JMV 1801 is unique in its specific interaction with cholecystokinin receptors, distinguishing it from other peptide analogs that target different receptors. Its ability to modulate intracellular calcium levels without involving inositol trisphosphate sets it apart from other cholecystokinin analogs.

Properties

Molecular Formula

C52H74N12O9

Molecular Weight

1011.2 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[2-[[1-[[(4R)-5-hydroxy-2-methylnonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C52H74N12O9/c1-5-6-19-44(65)41(23-31(2)3)62-51(72)43(26-35-28-55-30-57-35)59-46(67)29-64-22-13-12-18-40(52(64)73)61-47(68)32(4)58-50(71)42(25-34-27-56-38-17-11-10-16-36(34)38)63-49(70)39(20-21-45(54)66)60-48(69)37(53)24-33-14-8-7-9-15-33/h7-11,14-17,27-28,30-32,37,39-44,56,65H,5-6,12-13,18-26,29,53H2,1-4H3,(H2,54,66)(H,55,57)(H,58,71)(H,59,67)(H,60,69)(H,61,68)(H,62,72)(H,63,70)/t32?,37-,39?,40?,41-,42?,43?,44?/m1/s1

InChI Key

FJZSPPBJQIVSSX-SCVQECHTSA-N

Isomeric SMILES

CCCCC([C@@H](CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC=C5)N)O

Canonical SMILES

CCCCC(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CN2CCCCC(C2=O)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N)O

Origin of Product

United States

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